molecular formula C6H13ClS B8765251 tert-Butyl 2-chloroethyl sulfide CAS No. 4303-44-0

tert-Butyl 2-chloroethyl sulfide

Cat. No.: B8765251
CAS No.: 4303-44-0
M. Wt: 152.69 g/mol
InChI Key: FTZZXHJHQHXYRA-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloroethyl sulfide is an organosulfur compound with the molecular formula C6H13ClS . It is characterized by a sulfur atom linking a tert-butyl group and a 2-chloroethyl moiety, a structure that defines its reactivity and research applications. The molecular formula is C6H13ClS, and its SMILES notation is CC(C)(C)SCCCl . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. Its structure is related to a class of compounds studied for their biochemical interactions. Research on structurally similar sulfur and nitrogen mustards has shown they can act as alkylating agents, with studies indicating that analogs like butyl 2-chloroethyl sulfide can induce oxidative stress and lead to lipid peroxidation in biological systems . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4303-44-0

Molecular Formula

C6H13ClS

Molecular Weight

152.69 g/mol

IUPAC Name

2-(2-chloroethylsulfanyl)-2-methylpropane

InChI

InChI=1S/C6H13ClS/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3

InChI Key

FTZZXHJHQHXYRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCCl

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 2 Chloroethyl Sulfide

Direct Synthesis Approaches

Direct synthesis methods for tert-butyl 2-chloroethyl sulfide (B99878) primarily involve the formation of the key carbon-sulfur bond in a single, efficient step. These methods are often favored for their atom economy and straightforward reaction pathways.

Nucleophilic Substitution Strategies for Carbon-Sulfur Bond Formation

A cornerstone of organosulfur chemistry, nucleophilic substitution offers a reliable route to tert-butyl 2-chloroethyl sulfide. This strategy typically employs the reaction of a sulfur-based nucleophile with an appropriate electrophile. The most common approach is the S_N2 reaction between sodium tert-butylthiolate and a 2-haloethane derivative.

The reaction is generally carried out in a polar aprotic solvent to enhance the nucleophilicity of the thiolate anion. The choice of the leaving group on the ethyl chain can influence the reaction rate, with the reactivity order being I > Br > Cl.

Table 1: Nucleophilic Substitution Reaction Parameters

Nucleophile Electrophile Solvent Typical Conditions
Sodium tert-butylthiolate 1-bromo-2-chloroethane (B52838) Dimethylformamide (DMF) Room Temperature, 24h
Sodium tert-butylthiolate 1,2-dichloroethane (B1671644) Ethanol (B145695) Reflux, 12h

These reactions are characterized by the direct attack of the soft sulfur nucleophile on the electrophilic carbon atom, leading to the displacement of the leaving group and the formation of the desired thioether. masterorganicchemistry.comlibretexts.orglibretexts.org

Thiolation Reactions Employing tert-Butyl Mercaptan Derivatives

In this approach, tert-butyl mercaptan (2-methyl-2-propanethiol) serves as the primary sulfur source. libretexts.org The thiol is first deprotonated by a suitable base to generate the corresponding tert-butylthiolate in situ. This powerful nucleophile then reacts with an electrophilic two-carbon synthon, such as 1,2-dichloroethane or 2-chloroethanol (B45725) derivatives.

A common procedure involves the use of a strong base like sodium hydride or sodium hydroxide (B78521) to deprotonate the thiol. libretexts.org The choice of base and solvent system is critical to optimize the yield and minimize side reactions. An alternative to using a strong base is the use of thiourea, which can act as a sulfur nucleophile to first form an isothiouronium salt, which is then hydrolyzed to the thiol. libretexts.org

Table 2: Reagents for in situ Thiolate Generation

Thiol Derivative Base Electrophile
tert-Butyl mercaptan Sodium Hydride (NaH) 1-bromo-2-chloroethane
tert-Butyl mercaptan Sodium Hydroxide (NaOH) 1,2-dichloroethane

Indirect Synthetic Routes and Precursor Transformations

Indirect methods involve the synthesis of a precursor molecule that already contains the tert-butylthio group, followed by a chemical transformation to introduce the chloroethyl moiety.

Addition Reactions Involving Alkenes and Sulfur Reagents

The addition of sulfur-containing reagents to alkenes provides an alternative pathway to the carbon-sulfur bond. masterorganicchemistry.comlibretexts.org One such method is the radical-initiated addition of tert-butyl mercaptan to vinyl chloride. This reaction typically proceeds via a free-radical chain mechanism, where a thiyl radical adds to the double bond of the alkene. louisville.edu

Another approach involves the electrophilic addition of a tert-butylsulfenyl halide, such as tert-butylsulfenyl chloride, to ethylene (B1197577). This reaction proceeds through a cyclic sulfonium (B1226848) ion intermediate (an episulfonium ion), which is subsequently opened by a chloride ion. researchgate.net The regioselectivity of this addition is governed by Markownikoff's rule, which predicts the addition of the nucleophile to the more substituted carbon of the intermediate. libretexts.org

Table 3: Alkene Addition Reaction Overview

Alkene Sulfur Reagent Initiator/Catalyst Key Intermediate
Vinyl Chloride tert-Butyl mercaptan AIBN (Azobisisobutyronitrile) Thiyl radical

Functional Group Interconversions on Pre-Synthesized Scaffolds

This strategy focuses on modifying a pre-existing molecule that already contains the tert-butylthioether linkage. vanderbilt.edufiveable.me A common precursor for this route is 2-(tert-butylthio)ethanol (B1329518). The hydroxyl group of this alcohol can be converted into a chloro group through various established methods.

One effective method is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org Another common chlorinating agent is phosphorus trichloride (B1173362) (PCl₃). wikipedia.org The Meyer-Clarke reaction, which utilizes concentrated hydrochloric acid, also provides a direct conversion of the alcohol to the corresponding alkyl chloride. wikipedia.org

Table 4: Reagents for Hydroxyl to Chloro Conversion

Starting Material Reagent Conditions
2-(tert-butylthio)ethanol Thionyl chloride (SOCl₂) Pyridine, 0 °C to Room Temp
2-(tert-butylthio)ethanol Phosphorus trichloride (PCl₃) Chloroform, Reflux

Mechanistic Studies of this compound Synthesis

The synthesis of this compound is underpinned by well-understood reaction mechanisms. For direct synthesis via nucleophilic substitution, the reaction predominantly follows an S_N2 pathway. ontosight.ai This involves a backside attack by the soft and highly nucleophilic tert-butylthiolate on the electrophilic carbon of the 2-chloroethyl group, proceeding through a pentacoordinate transition state. masterorganicchemistry.com

In the case of alkene addition reactions, the mechanism can be either radical or electrophilic in nature. The radical addition of tert-butyl mercaptan to vinyl chloride is a chain reaction involving initiation, propagation, and termination steps. louisville.edu The electrophilic addition of tert-butylsulfenyl chloride to ethylene proceeds via a cyclic episulfonium ion intermediate. researchgate.netnih.gov The subsequent nucleophilic attack by a chloride ion occurs at one of the carbon atoms of the three-membered ring, leading to the final product. Studies on the hydrolysis of analogous compounds like 2-chloroethyl ethyl sulfide have provided significant insights into the behavior of the intermediate sulfonium salts. researchgate.netnih.govosti.gov

Functional group interconversions, such as the conversion of 2-(tert-butylthio)ethanol to the target chloride, also proceed through established mechanisms. The reaction with thionyl chloride, for instance, involves the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic substitution (S_N_i mechanism) to yield the alkyl chloride.

Table 5: Chemical Compound Names

Compound Name
This compound
Sodium tert-butylthiolate
1-bromo-2-chloroethane
1,2-dichloroethane
2-chloroethyl tosylate
Dimethylformamide (DMF)
Ethanol
Acetonitrile
Potassium tert-butylthiolate
tert-Butyl mercaptan
2-methyl-2-propanethiol
2-chloroethanol
Sodium hydride
Sodium hydroxide
2-chloroethyl bromide
Potassium carbonate
Thiourea
Vinyl chloride
Ethylene
tert-Butylsulfenyl chloride
AIBN (Azobisisobutyronitrile)
2-(tert-butylthio)ethanol
Thionyl chloride
Pyridine
Phosphorus trichloride
Hydrochloric Acid

Influence of Steric Hindrance from the tert-Butyl Group on Reaction Pathways

The tert-butyl group is a bulky substituent that exerts significant steric hindrance, which can profoundly influence the pathway and outcome of a chemical reaction. libretexts.org In the synthesis of this compound via a nucleophilic substitution reaction, the steric bulk of the tert-butyl group attached to the sulfur atom can affect the approach of the nucleophile to the electrophilic carbon center.

However, in the proposed synthesis where tert-butylthiolate is the nucleophile, the steric hindrance is primarily centered on the nucleophile itself. While the bulky tert-butyl group might slightly decrease the nucleophilicity of the sulfur atom compared to less hindered thiolates, the reaction is still expected to proceed. The impact of steric hindrance becomes more pronounced when the electrophile is sterically hindered. libretexts.org In the case of reaction with 1,2-dichloroethane, the primary carbon being attacked is relatively unhindered, allowing for the nucleophilic attack to occur.

It is important to consider that the reaction mechanism for the synthesis of sulfides from thiolates and alkyl halides is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction. ontosight.ai Sₙ2 reactions are sensitive to steric hindrance at the electrophilic carbon center. If a more sterically hindered electrophile were used, the bulky tert-butylthiolate would face greater difficulty in approaching the reaction site, potentially leading to lower yields or favoring elimination reactions as a side pathway. However, with a primary alkyl halide like 1,2-dichloroethane, the Sₙ2 pathway is generally favored.

Role of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the chosen reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and the nature of the reactants.

Solvent: The choice of solvent is crucial in Sₙ2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are generally preferred for reactions involving anionic nucleophiles like sodium tert-butylthiolate. These solvents can solvate the cation (Na⁺) effectively, leaving the thiolate anion more "naked" and thus more nucleophilic, which can lead to an increased reaction rate and higher yield.

Reactants: The choice of the electrophile is also critical. While 1,2-dichloroethane is a common choice, using a more reactive leaving group, such as bromide or iodide (e.g., 1-bromo-2-chloroethane or 1-chloro-2-iodoethane), could potentially increase the reaction rate. However, the use of mixed halides introduces the possibility of forming other products depending on which halogen is substituted. The stoichiometry of the reactants is also important; using a slight excess of the dihaloethane can help to ensure complete conversion of the thiolate, but a large excess could lead to the formation of a double substitution product.

Table 1: Hypothetical Reaction Conditions and Their Influence on the Synthesis of this compound

ParameterConditionExpected Effect on YieldExpected Effect on Selectivity
Solvent Polar Aprotic (e.g., DMF, DMSO)IncreaseHigh for substitution
Polar Protic (e.g., Ethanol)DecreaseMay favor side reactions
Temperature Low to Moderate (e.g., 25-50 °C)Moderate rateHigh for substitution
High (e.g., >80 °C)Increased ratePotential for increased elimination
Leaving Group Chloride (in 1,2-dichloroethane)Moderate rateGood
Bromide (in 1-bromo-2-chloroethane)Higher rateMay be higher

It is important to note that empirical optimization of these conditions is necessary to achieve the highest possible yield and purity of this compound.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Chloroethyl Sulfide

Nucleophilic Substitution Reactions at the 2-Chloroethyl Moiety

The presence of a chlorine atom on a primary carbon in the 2-chloroethyl group makes this position susceptible to nucleophilic attack. The specific pathway of this substitution, whether S_N2 or S_N1, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The primary nature of the carbon bearing the chlorine atom favors the S_N2 mechanism. In this bimolecular process, a nucleophile directly attacks the carbon atom, leading to the displacement of the chloride ion in a single, concerted step. The bulky tert-butyl group, while not directly attached to the reaction center, can exert some steric hindrance, potentially slowing the reaction rate compared to less hindered analogs.

Reactions with various nucleophiles would proceed as follows:

Amines: Primary and secondary amines are effective nucleophiles that can displace the chloride to form the corresponding aminoethyl sulfides. For instance, reaction with a primary amine (R-NH₂) would yield N-(2-(tert-butylthio)ethyl)amine.

Alcohols: Alcohols, in the presence of a base to form the more potent alkoxide nucleophile (RO⁻), can react to produce ether derivatives. The reaction with an alkoxide would result in the formation of 1-(tert-butylthio)-2-alkoxyethane.

Thiols: Thiolates (RS⁻), being excellent nucleophiles, readily react with tert-butyl 2-chloroethyl sulfide (B99878) to form dithioethers. This reaction is typically rapid and efficient.

NucleophileProduct
Amine (R-NH₂)N-(2-(tert-butylthio)ethyl)amine
Alkoxide (RO⁻)1-(tert-butylthio)-2-alkoxyethane
Thiolate (RS⁻)1-(tert-butylthio)-2-(alkylthio)ethane

While the S_N2 pathway is generally favored, the potential for an S_N1 mechanism cannot be entirely dismissed, particularly under conditions that promote carbocation formation. An S_N1 reaction would proceed through a two-step mechanism involving the initial, rate-determining departure of the chloride ion to form a primary carbocation. However, primary carbocations are notoriously unstable.

The presence of the neighboring sulfur atom can play a crucial role in stabilizing this potential carbocation through anchimeric assistance (neighboring group participation). The sulfur atom's lone pair of electrons can form a bridged, cyclic sulfonium (B1226848) ion intermediate (an episulfonium ion). This intermediate is significantly more stable than a primary carbocation. The subsequent attack of a nucleophile on this bridged intermediate would then yield the substitution product. This neighboring group participation provides a lower energy pathway than a direct S_N1 reaction and often results in retention of configuration if a stereocenter were present. Polar, protic solvents would be most conducive to this type of mechanism as they can solvate both the departing chloride ion and the charged intermediate.

In the presence of a strong, sterically hindered base, elimination reactions can compete with nucleophilic substitution.

E2 Mechanism: A strong, non-nucleophilic base can abstract a proton from the carbon atom adjacent to the chlorine-bearing carbon (the β-hydrogen). This occurs in a concerted fashion with the departure of the chloride ion, leading to the formation of tert-butyl vinyl sulfide. The rate of this bimolecular elimination reaction is dependent on the concentrations of both the substrate and the base.

E1 Mechanism: Under conditions that favor carbocation formation (as discussed in the S_N1 context), an E1 reaction can also occur. Following the formation of the carbocation intermediate, a weak base (such as the solvent) can abstract a β-hydrogen, resulting in the formation of the same olefin, tert-butyl vinyl sulfide.

The choice between substitution and elimination is often dictated by the nature of the nucleophile/base. Strong, non-hindered bases that are also good nucleophiles (e.g., ethoxide) may give a mixture of substitution and elimination products. In contrast, bulky bases like potassium tert-butoxide are more likely to favor elimination due to steric hindrance preventing them from acting as nucleophiles.

Reactivity of the Sulfide Functional Group

The sulfur atom in tert-butyl 2-chloroethyl sulfide possesses lone pairs of electrons, making it nucleophilic and susceptible to reactions such as alkylation and oxidation.

The sulfide can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a tertiary sulfonium salt. In this reaction, one of the lone pairs on the sulfur atom attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium salt bears a positive charge on the sulfur atom.

The sulfur atom in a sulfide is in a low oxidation state and can be readily oxidized. Controlled oxidation, often using reagents like hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA), can convert the sulfide into a sulfoxide (B87167) (tert-butyl 2-chloroethyl sulfoxide). Further oxidation of the sulfoxide under more vigorous conditions or with a stronger oxidizing agent will yield the corresponding sulfone (tert-butyl 2-chloroethyl sulfone). The choice of oxidant and reaction conditions allows for selective formation of either the sulfoxide or the sulfone.

ReactantProduct
Alkyl Halide (e.g., CH₃I)(2-Chloroethyl)(tert-butyl)(methyl)sulfonium iodide
Oxidizing Agent (e.g., H₂O₂)tert-Butyl 2-chloroethyl sulfoxide
Stronger Oxidizing Agenttert-Butyl 2-chloroethyl sulfone

Cyclization and Rearrangement Pathways

The interplay between the sulfur atom and the chloroethyl moiety in this compound gives rise to interesting cyclization and rearrangement reactions. These transformations are often initiated by the nucleophilic character of the sulfur atom.

Intramolecular Reactions Leading to Heterocyclic Systems

A key feature of the reactivity of 2-chloroethyl sulfides is the neighboring group participation of the sulfur atom. wikipedia.orglibretexts.orgvedantu.com This intramolecular process leads to the formation of a cyclic sulfonium ion, which is a reactive intermediate that can be trapped by various nucleophiles to form heterocyclic systems.

In the case of this compound, the sulfur atom can attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a three-membered heterocyclic system known as a thiiranium ion (or episulfonium ion). udel.eduresearchgate.net This intramolecular cyclization is a rapid and often rate-determining step in reactions involving nucleophiles. youtube.com The resulting tert-butyl-substituted thiiranium ion is a potent alkylating agent and can react with external nucleophiles. udel.edu

The general mechanism for the formation of the thiiranium ion is depicted below:

Scheme 1: Formation of a Thiiranium Ion Intermediate

Generated code

The formation of this cyclic intermediate has been well-documented for analogous 2-chloroethyl sulfides and is a cornerstone of their reactivity profile. researchgate.netresearchgate.netacs.org For instance, the hydrolysis of 2-chloroethyl ethyl sulfide is known to proceed through a similar episulfonium ion intermediate. researchgate.net

Table 1: Heterocyclic Systems from this compound Analogs

Reactant Conditions Intermediate Product Reference
2-Chloroethyl ethyl sulfide Water Thiiranium ion 2-Hydroxyethyl ethyl sulfide researchgate.net

Rearrangement Processes Involving Sulfur or Alkyl Migration

While direct evidence for rearrangement reactions of this compound itself is limited in the literature, the formation of sulfonium ylides and their subsequent rearrangements are well-established processes in organosulfur chemistry. researchgate.netmdpi.comrsc.orgacs.org It is plausible that under strongly basic conditions, this compound could form a sulfonium ylide, which could then undergo rearrangement.

One such potential rearrangement is the Sommelet-Hauser rearrangement. acs.orgoup.comwikipedia.org This reaction typically involves the deprotonation of a benzylic sulfonium salt to form an ylide, which then undergoes a udel.eduorganic-chemistry.org-sigmatropic rearrangement. While this compound lacks a benzylic proton, if a sulfonium ylide were formed at one of the methyl groups of the tert-butyl substituent, a subsequent rearrangement could theoretically occur, although this is less common.

A more likely rearrangement pathway could involve the Stevens rearrangement, another common reaction of sulfonium ylides. researchgate.net This udel.edunih.gov-rearrangement involves the migration of a group from the sulfur atom to the adjacent carbanionic center.

A plausible, though not experimentally verified, pathway for the rearrangement of a sulfonium ylide derived from this compound is outlined below:

Scheme 2: Plausible Rearrangement of a Sulfonium Ylide Intermediate

Ylide Formation: Deprotonation of a methyl group on the tert-butyl substituent by a strong base (e.g., organolithium).

udel.eduorganic-chemistry.org-Sigmatropic Rearrangement (Sommelet-Hauser type): This is less likely without an aromatic ring but is included for theoretical consideration.

udel.edunih.gov-Sigmatropic Rearrangement (Stevens type): Migration of the 2-chloroethyl group to the ylide carbon.

Due to the lack of specific literature data, the conditions and outcomes of such rearrangements for this compound remain a subject for further investigation.

Organometallic Reactions Involving this compound

The carbon-chlorine bond in this compound can be activated by transition metals, opening up possibilities for its use in organometallic coupling reactions. Furthermore, the sulfur atom can act as a ligand, coordinating to transition metals to form stable complexes.

Coupling Reactions Utilizing Carbon-Chlorine Activation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct examples of using this compound in such reactions are not prevalent, the principles of established coupling reactions can be applied. For instance, nickel- and palladium-catalyzed cross-coupling reactions of thioethers have been reported. organic-chemistry.orgresearchgate.netacs.orgnih.govrsc.orgscilit.com

A plausible application would be a Kumada-type coupling, where a Grignard reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. In this scenario, this compound would first be converted to its corresponding Grignard reagent. However, the presence of the sulfide functionality might complicate this transformation.

A more direct approach would be to use this compound as the electrophilic partner in a cross-coupling reaction. For example, a nickel-catalyzed coupling with a Grignard reagent could potentially lead to the formation of a new carbon-carbon bond at the ethyl group.

Table 2: Potential Cross-Coupling Reactions

Coupling Type Proposed Reactants Catalyst Potential Product
Kumada Aryl Grignard + this compound Ni or Pd Aryl-CH2CH2-S-C(CH3)3

It is important to note that the efficiency of these proposed reactions would depend on the compatibility of the sulfide group with the catalytic cycle and the specific reaction conditions employed.

Complexation with Transition Metals

Thioethers are known to be effective ligands for a variety of transition metals, including platinum and palladium. nih.govajol.inforsc.orgnih.govacs.orgnih.govresearchgate.netacs.orgnih.govacs.orgresearchgate.netfigshare.com The sulfur atom in this compound can donate its lone pair of electrons to a metal center, forming a coordination complex.

The synthesis of such complexes typically involves the reaction of a metal salt (e.g., K2PtCl4) with the thioether ligand in a suitable solvent. nih.gov The resulting complexes can have various geometries, with square planar being common for Pt(II) and Pd(II). nih.govnih.gov

Scheme 3: General Synthesis of a Platinum(II)-Thioether Complex

Generated code

The properties of these complexes, such as their stability and reactivity, would be influenced by the nature of the metal, the other ligands present, and the steric bulk of the tert-butyl group.

Table 3: Examples of Transition Metal Complexes with Thioether Ligands

Metal Ligand Complex Formula Geometry Reference
Platinum(II) 1,4,7-trithiacyclononane (ttcn) [PtCl2(ttcn)] Distorted octahedral researchgate.netfigshare.com
Palladium(II) Azo-thioether pincer ligand [Pd(L)Cl] Distorted square planar rsc.org

The study of such complexes is an active area of research, with potential applications in catalysis and materials science.

Theoretical and Computational Studies of Tert Butyl 2 Chloroethyl Sulfide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about its geometry, energy, and the distribution of electrons.

For tert-butyl 2-chloroethyl sulfide (B99878), ab initio and Density Functional Theory (DFT) methods would be used to determine its most stable three-dimensional structure. The calculations would optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The presence of the bulky tert-butyl group would likely lead to specific conformational preferences to minimize steric hindrance.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular orbital energies, the distribution of electron density, and the electrostatic potential. The electronic structure is key to understanding the molecule's reactivity.

Table 1: Calculated Molecular Properties of tert-Butyl 2-Chloroethyl Sulfide

PropertyCalculated Value
Dipole MomentValue
HOMO EnergyEnergy Level (eV)
LUMO EnergyEnergy Level (eV)
Mulliken Atomic ChargesCharge Distribution

Note: The values in this table are placeholders and would be determined from specific quantum chemical calculations.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT is a widely used computational method for studying the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate various potential reaction pathways, such as nucleophilic substitution and elimination reactions.

Nucleophilic substitution is a likely reaction for this compound, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Alternatively, an elimination reaction could occur, leading to the formation of tert-butyl vinyl sulfide.

DFT calculations can be used to locate the transition state structures for both the SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The geometry and vibrational frequencies of the transition state would be calculated to confirm its nature. Studies on analogous chloroethyl sulfides suggest that the reaction pathway can be influenced by factors such as the nature of the nucleophile and the solvent. nih.govresearchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the reaction can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction.

Table 2: Calculated Energy Profile for the Reaction of this compound with a Nucleophile

SpeciesRelative Energy (kcal/mol)
Reactants0.0
SN2 Transition StateValue
E2 Transition StateValue
Products (Substitution)Value
Products (Elimination)Value

Note: The values in this table are illustrative and would be derived from DFT calculations.

Molecular Dynamics Simulations to Understand Conformation and Solvent Effects

While quantum chemical calculations provide information about a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a more realistic environment, such as in a solvent. mdpi.com

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations could be used to:

Explore Conformational Dynamics: The tert-butyl group can rotate, and the ethyl chain can adopt different conformations. MD simulations would reveal the preferred conformations in solution and the energy barriers between them.

Investigate Solvent Effects: The solvent can have a significant impact on the structure and reactivity of a molecule. MD simulations can show how solvent molecules arrange themselves around the solute and how this affects its properties. For reactions, the solvent can influence the stability of reactants, transition states, and products.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy indicates a better electron donor (nucleophile).

The LUMO is the orbital to which the molecule is most likely to accept electrons. A lower LUMO energy indicates a better electron acceptor (electrophile).

For this compound, the HOMO would likely be localized on the sulfur atom due to its lone pairs of electrons. The LUMO would be expected to be associated with the C-Cl antibonding orbital.

By analyzing the energies and spatial distributions of the HOMO and LUMO, predictions can be made about how the molecule will react with other species. For example, a nucleophile would be expected to attack the region of the molecule where the LUMO is localized.

Table 3: Frontier Molecular Orbital Properties of this compound

OrbitalEnergy (eV)Primary Atomic Contributions
HOMOValueSulfur (p-orbitals)
LUMOValueC-Cl (σ* orbital)

Note: The values and contributions in this table are based on general chemical principles and would be quantified by specific calculations.

Derivatization Strategies and Analogue Development of Tert Butyl 2 Chloroethyl Sulfide

Modification of the Halogen Atom

The primary site for initial derivatization of tert-butyl 2-chloroethyl sulfide (B99878) is the carbon-chlorine bond. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions.

One of the most straightforward modifications of the 2-chloroethyl moiety is the replacement of the chlorine atom with other halogens. This is typically achieved through a Finkelstein reaction, where the compound is treated with a metal halide salt in a suitable solvent like acetone (B3395972) or acetonitrile. These reactions are generally reversible, and the equilibrium can be driven towards the desired product by exploiting the differential solubility of the resulting metal halide salt. For instance, the reaction with sodium iodide in acetone yields the iodo-analogue, driven by the precipitation of sodium chloride from the reaction mixture.

Table 1: Halogen Exchange Reactions of tert-Butyl 2-Chloroethyl Sulfide

Starting Material Reagent Product Reaction Type
This compound Sodium Iodide (NaI) in Acetone tert-Butyl 2-iodoethyl sulfide Finkelstein Reaction
This compound Sodium Bromide (NaBr) in Acetone tert-Butyl 2-bromoethyl sulfide Finkelstein Reaction

Introduction of Additional Functionality onto the Ethyl Chain

The electrophilic nature of the carbon atom attached to the chlorine facilitates the introduction of a wide array of functional groups through nucleophilic substitution reactions. This strategy is key to developing analogues with diverse chemical properties. The sulfur atom in the sulfide moiety can also be oxidized to introduce new functional groups.

Common nucleophiles used for this purpose include alkoxides, phenoxides, cyanide, and amines, leading to the formation of ethers, nitriles, and amines, respectively. For example, reaction with sodium methoxide (B1231860) would yield tert-butyl 2-methoxyethyl sulfide.

Furthermore, the sulfide group itself can be oxidized to a sulfoxide (B87167) or a sulfone, which significantly alters the polarity and chemical reactivity of the molecule. Strong oxidizing agents like hydrogen peroxide or peroxy acids are typically used for these transformations. The resulting tert-butyl 2-chloroethyl sulfoxide and tert-butyl 2-chloroethyl sulfone are valuable intermediates in their own right. The NIST Chemistry WebBook lists data for tert-butyl 2-chloroethyl sulfone, indicating its stability and existence. nist.gov

Table 2: Functionalization of the Ethyl Chain and Sulfur Atom

Starting Material Reagent Product Functional Group Introduced
This compound Sodium Hydroxide (B78521) (NaOH) tert-Butyl 2-hydroxyethyl sulfide Hydroxyl (-OH)
This compound Sodium Cyanide (NaCN) tert-Butyl 2-cyanoethyl sulfide Cyano (-CN)
This compound Ammonia (NH₃) tert-Butyl 2-aminoethyl sulfide Amino (-NH₂)
This compound Hydrogen Peroxide (H₂O₂) tert-Butyl 2-chloroethyl sulfoxide Sulfoxide (>S=O)

Replacement of the tert-Butyl Group with Other Alkyl or Aryl Moieties

The synthesis of analogues can also be achieved by replacing the tert-butyl group with other alkyl or aryl substituents. This is typically accomplished not by direct substitution on the this compound molecule, but by selecting a different thiol during the initial synthesis. The general synthesis for 2-chloroethyl sulfides involves the reaction of a thiol with a 2-chloroethylating agent. By varying the thiol (R-SH), a library of analogous compounds can be generated.

For instance, using ethanethiol (B150549) would lead to the formation of 2-chloroethyl ethyl sulfide, a well-studied analogue of sulfur mustard. wikipedia.org Similarly, thiophenol could be used to introduce an aryl group, yielding 2-chloroethyl phenyl sulfide. This approach allows for systematic studies of how the steric and electronic properties of the sulfur substituent influence the compound's reactivity and other characteristics. In medicinal chemistry, replacing a metabolically susceptible tert-butyl group with moieties like a trifluoromethylcyclopropyl group has been shown to enhance metabolic stability. nih.gov

Table 3: Analogues with Modified Sulfur Substituents

Sulfur Substituent Corresponding Thiol Resulting 2-Chloroethyl Sulfide
Ethyl Ethanethiol 2-Chloroethyl ethyl sulfide
Butyl Butanethiol 2-Chloroethyl butyl sulfide ontosight.ai
Phenyl Thiophenol 2-Chloroethyl phenyl sulfide

Synthesis of Polyfunctionalized Organosulfur Compounds from this compound

The derivatization strategies discussed above can be used in combination to synthesize more complex, polyfunctionalized organosulfur compounds. This compound serves as a versatile starting block for building these molecules.

For example, the sulfide can first be oxidized to the corresponding sulfone, tert-butyl 2-chloroethyl sulfone. The chlorine atom in this sulfone can then be displaced by a nucleophile, such as an azide (B81097), to introduce a second functional group. Subsequent reduction of the azide would yield an amine, resulting in a polyfunctionalized compound containing both a sulfone and an amine group.

Another example involves the initial displacement of the chloride with a nucleophile containing a protected functional group. For instance, reaction with the sodium salt of a protected amino alcohol, followed by deprotection, would yield a molecule with ether, sulfide, and amino-alcohol functionalities. These multi-step synthetic sequences allow for the creation of complex molecular architectures with tailored properties.

Table 4: Examples of Polyfunctionalized Derivatives

Intermediate Reagent 1 Intermediate Product Reagent 2 Final Product
This compound m-CPBA tert-Butyl 2-chloroethyl sulfoxide Sodium Azide (NaN₃) tert-Butyl 2-azidoethyl sulfoxide

Advanced Analytical Methodologies for Characterizing Tert Butyl 2 Chloroethyl Sulfide and Its Derivatives Methodological Focus

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula. For tert-Butyl 2-chloroethyl sulfide (B99878) (C₆H₁₃ClS), the expected exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ³²S).

The fragmentation pattern observed in the mass spectrum provides further structural information. In the case of tert-Butyl 2-chloroethyl sulfide, characteristic fragmentation would involve the loss of the tert-butyl group, a stable carbocation, leading to a prominent peak at m/z 57. Another expected fragmentation pathway is the cleavage of the C-Cl bond. The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. docbrown.info

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of a molecule in solution. For this compound, ¹H and ¹³C NMR would provide key information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, one would expect to see a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.2-1.5 ppm. The two methylene (B1212753) groups of the 2-chloroethyl moiety would appear as two distinct triplets due to spin-spin coupling with each other. The methylene group attached to the sulfur atom would be expected to resonate at a lower field (around 2.7-3.0 ppm) compared to the methylene group attached to the chlorine atom (around 3.5-3.8 ppm). For example, in 2-chloroethyl phenyl sulfide, the methylene protons adjacent to the sulfur and chlorine atoms appear as triplets at approximately 3.19 ppm and 3.58 ppm, respectively, in CDCl₃. chemicalbook.com

The ¹³C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments: the quaternary carbon and the methyl carbons of the tert-butyl group, and the two methylene carbons of the 2-chloroethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable in confirming the connectivity of the molecule. A COSY spectrum would show correlation between the two methylene groups of the 2-chloroethyl chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon, while an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the connection between the tert-butyl group and the sulfur atom, and the connectivity within the 2-chloroethyl chain. While solid-state NMR is not typically the primary method for a liquid sample like this compound, it could be employed for the characterization of solid derivatives.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Strong C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. The presence of the tert-butyl group would likely give rise to characteristic bending vibrations around 1365-1390 cm⁻¹. The C-Cl stretching vibration typically appears in the range of 600-800 cm⁻¹, and the C-S stretching vibration is often weaker and found in the 600-770 cm⁻¹ region. For comparison, the IR spectrum of 2-chloroethyl ethyl sulfide shows prominent peaks in these regions. nist.gov The spectrum of di-tert-butyl sulfide also provides a reference for the vibrational modes associated with the tert-butyl thioether moiety. chemicalbook.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be a valuable complementary technique. The S-C and C-C bonds would be expected to show strong signals in the Raman spectrum, aiding in the confirmation of the carbon skeleton and the thioether linkage.

X-ray Crystallography of Suitable Derivatives for Definitive Structural Assignment

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. While this compound is a liquid at room temperature, it is possible to form solid derivatives that are suitable for X-ray diffraction analysis. For example, oxidation of the sulfide to the corresponding sulfone, tert-butyl 2-chloroethyl sulfone, could yield a crystalline solid. nist.gov

The resulting crystal structure would provide unambiguous confirmation of the molecular connectivity, as well as precise bond lengths and angles. This data is invaluable for understanding the steric and electronic properties of the molecule. For instance, X-ray diffraction studies on other molecules containing a tert-butyl group have provided detailed insights into their solid-state conformations. researchgate.netresearchgate.netdergipark.org.tr

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods used for this purpose.

Given the volatility of this compound, gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), would be an excellent method for purity analysis. nih.govnih.govresearchgate.net The retention time of the compound would be characteristic under specific GC conditions (e.g., column type, temperature program), and the mass spectrum of the eluting peak would confirm its identity. The presence of any impurities would be indicated by additional peaks in the chromatogram. The use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can enhance the detection of sulfur-containing impurities. shimadzu.comchromatographyonline.com

Applications of Tert Butyl 2 Chloroethyl Sulfide in Complex Organic Synthesis

Utilization as a Building Block for Sulfur-Containing Scaffolds

The bifunctional nature of tert-butyl 2-chloroethyl sulfide (B99878) makes it an adept building block for the construction of various sulfur-containing scaffolds. The sulfur atom, being a soft nucleophile, readily participates in reactions with a range of electrophiles, while the chloroethyl group provides a handle for subsequent nucleophilic substitution or elimination reactions.

One of the fundamental applications of this compound is in the synthesis of more complex thioethers. The reaction of the sulfur atom with alkylating agents can introduce a variety of substituents, expanding the molecular diversity of the resulting thioether. Subsequently, the chloroethyl moiety can be displaced by a wide array of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse set of functionalized thioethers. This two-step approach allows for the controlled and sequential introduction of different functionalities, making it a strategic method for building up molecular complexity.

Role in the Total Synthesis of Natural Products (if applicable as an intermediate)

Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of tert-butyl 2-chloroethyl sulfide as an intermediate in the total synthesis of natural products. While the structural motifs accessible from this building block are present in some natural products, direct evidence of its use in a completed total synthesis is not documented in readily accessible databases.

Precursor in the Development of Novel Organic Reagents

The reactivity of this compound allows for its transformation into novel organic reagents with specialized applications. For instance, oxidation of the sulfide to the corresponding sulfoxide (B87167) or sulfone can generate reagents with altered electronic and steric properties. These oxidized species can then be employed in a variety of synthetic transformations, such as in the construction of sulfonylated heterocycles or as Michael acceptors.

Strategic Intermediate for Multistep Synthetic Pathways

The utility of this compound as a strategic intermediate is evident in its capacity to facilitate the assembly of complex molecules through carefully planned synthetic sequences. Its ability to introduce a protected thiol functionality, in the form of the tert-butyl sulfide, is a key aspect of its strategic value. The tert-butyl group can be cleaved under specific conditions to reveal the free thiol, which can then participate in subsequent reactions.

A general representation of its role as an intermediate is in the synthesis of functionalized thiols. The initial reaction of this compound with a nucleophile (Nu⁻) yields a substituted thioether. Subsequent deprotection of the tert-butyl group affords the corresponding functionalized thiol.

General Reaction Scheme:

(CH₃)₃C-S-CH₂CH₂-Cl + Nu⁻ → (CH₃)₃C-S-CH₂CH₂-Nu + Cl⁻

(CH₃)₃C-S-CH₂CH₂-Nu → HS-CH₂CH₂-Nu + (CH₃)₂C=CH₂

This strategy allows for the introduction of a thiol group into a molecule at a late stage of a synthesis, which can be advantageous when the thiol functionality is not compatible with earlier reaction conditions.

While specific, detailed examples of its use in the synthesis of complex pharmaceuticals or agrochemicals are proprietary and not extensively published in open literature, its fundamental reactivity patterns clearly indicate its potential as a crucial intermediate in such multistep processes.

Compound Name Molecular Formula
This compoundC₆H₁₃ClS
tert-Butyl 2-chloroethyl sulfoxideC₆H₁₃ClOS
tert-Butyl 2-chloroethyl sulfoneC₆H₁₃ClO₂S

Environmental Transformation and Abiotic Degradation Pathways of Tert Butyl 2 Chloroethyl Sulfide

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of tert-butyl 2-chloroethyl sulfide (B99878) is anticipated to be a significant degradation pathway in aqueous environments. The presence of a tertiary alkyl chloride in the molecule strongly suggests a propensity for solvolysis reactions. The hydrolysis of analogous compounds, such as 2-chloroethyl ethyl sulfide (CEES), has been studied to understand the degradation of sulfur mustards. nih.govosti.gov These studies indicate that the hydrolysis of β-chloroethyl sulfides can proceed through the formation of a cyclic sulfonium (B1226848) ion intermediate. nih.gov

For tert-butyl 2-chloroethyl sulfide, the hydrolysis mechanism is likely to proceed via a unimolecular nucleophilic substitution (SN1) pathway. This is due to the stability of the tertiary carbocation that would form upon the departure of the chloride ion. The rate-determining step would be the ionization of the C-Cl bond, followed by rapid attack by water. The bulky tert-butyl group would sterically hinder a bimolecular (SN2) attack. The hydrolysis of tert-butyl chloride is a classic example of an SN1 reaction and proceeds rapidly in water. libretexts.orgwisc.edu

The initial product of hydrolysis would be tert-butyl 2-hydroxyethyl sulfide and hydrochloric acid. The rate of hydrolysis is expected to be significant, leading to a relatively short environmental half-life in water.

Table 1: Postulated Hydrolysis Data for this compound

ParameterPostulated ValueConditionsReference Analogy
Hydrolysis Half-Life (t½) Minutes to HoursNeutral pH, 25°C osti.govlibretexts.org
Reaction Order First-OrderDependent on substrate concentration libretexts.org
Primary Products tert-Butyl 2-hydroxyethyl sulfide, HClAqueous solution nih.gov

Note: The data in this table are postulated based on the chemical structure of this compound and reported data for analogous compounds. Experimental verification is required.

Photochemical Transformation Mechanisms

Photochemical degradation can be a significant transformation pathway for organic compounds in the environment, particularly in the presence of sunlight. For thioethers, photodegradation can proceed through direct photolysis or indirect photo-oxidation involving photosensitizers. Studies on the photocatalytic degradation of the mustard gas simulant 2-chloroethyl ethyl sulfide (CEES) have shown that it can be degraded under UV irradiation. rsc.orgnih.gov

The primary photochemical transformation mechanism for this compound is expected to be oxidation of the sulfur atom. This can lead to the formation of tert-butyl 2-chloroethyl sulfoxide (B87167) and subsequently tert-butyl 2-chloroethyl sulfone. The presence of dissolved organic matter in natural waters can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals, which can accelerate the degradation process. acs.org The bulky tert-butyl group may influence the rate of photochemical transformation by altering the molecule's electronic properties and steric accessibility of the sulfur atom.

Oxidation Pathways in Abiotic Environmental Systems

The thioether group in this compound is susceptible to oxidation by various oxidants present in the abiotic environment. Reactive oxygen species (ROS), such as hydrogen peroxide and hypochlorite, can oxidize thioethers to their corresponding sulfoxides and sulfones. nih.gov The oxidation of thioethers is a well-established reaction pathway in environmental chemistry. rti.orgnih.gov

Recent research has also highlighted the spontaneous oxidation of thiols and thioethers at the air-water interface of sea spray aerosols, a process that does not require photochemical activation. acs.org This suggests that even in the absence of light, this compound could undergo oxidation at environmental interfaces.

The primary oxidation products would be tert-butyl 2-chloroethyl sulfoxide and tert-butyl 2-chloroethyl sulfone. The rate of oxidation will depend on the concentration and type of oxidants present in the specific environmental compartment.

Table 2: Potential Oxidation Products of this compound

ReactantOxidizing AgentMajor Product(s)Environmental RelevanceReference Analogy
This compound H₂O₂, O₃, •OHtert-Butyl 2-chloroethyl sulfoxide, tert-Butyl 2-chloroethyl sulfoneAtmospheric and aquatic oxidation nih.govnih.gov
This compound O₂ (air-water interface)tert-Butyl 2-chloroethyl sulfoxideTransformation in sea spray and other environmental interfaces acs.org

Assessment of Environmental Persistence Based on Chemical Structure

The environmental persistence of this compound is expected to be low, primarily due to its susceptibility to hydrolysis. The structural feature of a tertiary alkyl halide strongly favors a rapid SN1 hydrolysis reaction in aqueous environments, leading to its transformation into tert-butyl 2-hydroxyethyl sulfide. libretexts.orgwisc.edu

While photochemical and oxidative degradation pathways also contribute to its transformation, hydrolysis is likely the dominant and fastest degradation process in most aquatic systems. The degradation products, such as tert-butyl 2-hydroxyethyl sulfide, may have different environmental fates and toxicities. The persistence of some degradation products of other chemical warfare agents, like thiodiglycol (B106055) from sulfur mustard, can be on the order of weeks to years. nih.gov However, the specific persistence of the degradation products of this compound would require further investigation.

Future Directions and Emerging Research Avenues for Tert Butyl 2 Chloroethyl Sulfide

Exploration of Catalytic Approaches for Sustainable Synthesis

The development of sustainable and efficient synthetic routes to tert-butyl 2-chloroethyl sulfide (B99878) is a primary area for future research. Current synthetic approaches often rely on traditional stoichiometric methods. Future investigations should focus on catalytic systems that offer higher efficiency, selectivity, and more environmentally benign reaction conditions.

One promising direction is the exploration of various catalysts for the thioetherification reaction between a tert-butyl thiol source and a 2-chloroethyl synthon. Research into the catalytic degradation of analogous compounds like 2-chloroethyl ethyl sulfide (CEES) has shown the potential of photocatalysis. For instance, a hybrid of polyhydroxyl aluminum cations and porphyrin anions has been used for the photocatalytic degradation of CEES, where the compound was selectively oxidized to a non-toxic sulfoxide (B87167) under visible light. nih.gov This suggests that photocatalytic methods could be adapted for the synthesis of tert-butyl 2-chloroethyl sulfide, potentially leading to milder reaction conditions and improved sustainability.

Further research could explore the use of metal-organic frameworks (MOFs) as catalysts. While studies have focused on the decomposition of sulfur mustard simulants using MOFs like UiO-66, the catalytic properties of these materials could be harnessed for synthesis. brieflands.com The high surface area and tunable porosity of MOFs could offer unique catalytic environments for the formation of the C-S bond in this compound.

Catalyst TypePotential AdvantagesResearch Focus
Photocatalysts Mild reaction conditions, use of light as a renewable energy source, high selectivity.Development of catalysts for the specific synthesis of this compound, optimization of reaction conditions (light wavelength, solvent).
Metal-Organic Frameworks (MOFs) High surface area, tunable porosity and active sites, potential for high selectivity and reusability.Design and synthesis of MOFs with appropriate active sites for thioetherification, investigation of reaction mechanisms within the MOF structure.
Homogeneous Metal Complexes High activity and selectivity, well-defined active sites allowing for mechanistic studies.Screening of various transition metal complexes, ligand design to fine-tune reactivity and stability.
Phase-Transfer Catalysts Facilitation of reactions between immiscible reactants, potentially avoiding the need for organic solvents.Exploration of different phase-transfer catalysts for the reaction of a tert-butylthiolate salt with a 2-chloroethylating agent in an aqueous/organic biphasic system.

Investigation of Unexplored Reactivity Under Extreme Conditions

The reactivity of this compound under standard conditions is generally understood. However, its behavior under extreme conditions, such as high pressure and high temperature, remains largely unexplored. Investigating its reactivity in these regimes could reveal novel reaction pathways and lead to the synthesis of new and valuable derivatives.

High-pressure chemistry could be employed to influence reaction equilibria and accelerate reaction rates, potentially enabling transformations that are not feasible under atmospheric pressure. For instance, high pressure could facilitate cycloaddition reactions or insertions into the C-S or C-Cl bonds.

High-temperature studies, including pyrolysis, could provide insights into the thermal stability of this compound and the decomposition pathways. Understanding these pathways is crucial for handling the compound safely in industrial processes and for developing controlled degradation methods. The decomposition of the related 2-chloroethyl ethyl sulfide is known to involve the formation of dimeric sulfonium (B1226848) ions, which then transform into 1,4-dithiane. sdstate.edu Similar studies on this compound would be valuable.

ConditionPotential OutcomesResearch Focus
High Pressure Altered reaction equilibria, increased reaction rates, formation of novel products through cycloaddition or insertion reactions.Systematic study of the effect of pressure on the reactivity of this compound with various reagents.
High Temperature (Pyrolysis) Determination of thermal stability limits, identification of decomposition products and mechanisms.Controlled pyrolysis experiments coupled with advanced analytical techniques (e.g., GC-MS, TGA-MS) to analyze the degradation products.
Microwave Irradiation Accelerated reaction rates, potential for solvent-free reactions.Application of microwave heating to key reactions involving this compound, such as nucleophilic substitutions or eliminations.
Sonochemistry Enhanced mass transfer and reaction rates through acoustic cavitation.Investigation of the effect of ultrasound on the synthesis and transformation of this compound.

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. The integration of the synthesis of this compound into flow chemistry methodologies represents a significant area for future development.

A continuous flow process for the synthesis of this compound could involve pumping the starting materials, such as tert-butylthiol and a suitable 2-chloroethylating agent, through a heated reactor coil, potentially packed with a solid-supported catalyst. This approach could significantly reduce reaction times and improve process safety, particularly if exothermic reactions are involved. A patent for the synthesis of tert-butyl chloroacetate (B1199739) from chloroacetic acid and isobutylene (B52900) using a strong acid ion-exchange resin in a reactor highlights a similar approach that could be adapted. google.com

The use of microreactors in flow chemistry can enable precise control over reaction parameters, leading to higher yields and purities. Research in this area should focus on optimizing reactor design, residence time, temperature, and reagent stoichiometry for the continuous synthesis of this compound.

Flow Chemistry AspectPotential BenefitsResearch Focus
Continuous Synthesis Improved safety, better process control, easier scalability, potential for higher throughput.Development of a robust and efficient continuous flow process for the synthesis of this compound.
Microreactor Technology Precise control over reaction conditions, enhanced heat and mass transfer, improved yields and selectivity.Design and fabrication of microreactors optimized for the synthesis of this compound.
In-line Purification Integration of purification steps within the flow system, leading to a more streamlined process.Development of in-line extraction, quenching, and chromatographic separation modules.
Automation and Process Analytical Technology (PAT) Real-time monitoring and control of the reaction, ensuring consistent product quality.Implementation of spectroscopic techniques (e.g., IR, Raman) for in-line monitoring of the reaction progress.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for understanding reaction mechanisms, predicting reactivity, and designing novel chemical processes. The application of advanced computational modeling to this compound can accelerate the discovery of new reactions and optimize existing synthetic routes.

Density Functional Theory (DFT) calculations can be used to investigate the transition states and reaction pathways of various transformations involving this compound. For instance, computational studies on the reactions of thiols and sulfides with hydroperoxides have provided valuable insights into their autoxidation, which could be relevant for understanding the stability and reactivity of this compound. researchgate.net Similarly, computational studies on the hydrolysis of 2-chloroethyl ethyl sulfide have helped to elucidate its mechanism under various conditions. wikipedia.org

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments and its interactions with catalysts or biological macromolecules. This can be particularly useful for understanding its potential biological activities, which have been suggested to include antimicrobial and antifungal properties. ontosight.ai

Computational MethodApplicationResearch Focus
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of reaction energies and activation barriers, prediction of spectroscopic properties.Modeling the transition states of key synthetic reactions, investigating the mechanism of decomposition under various conditions.
Molecular Dynamics (MD) Simulations Study of conformational dynamics, solvent effects, and interactions with other molecules.Simulating the behavior of this compound in different solvents, modeling its interaction with potential catalytic surfaces or biological targets.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity and physicochemical properties based on chemical structure.Developing QSAR models to predict the antimicrobial or antifungal activity of derivatives of this compound.
Machine Learning and Artificial Intelligence Prediction of reaction outcomes, optimization of reaction conditions, discovery of novel synthetic routes.Training machine learning models on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.